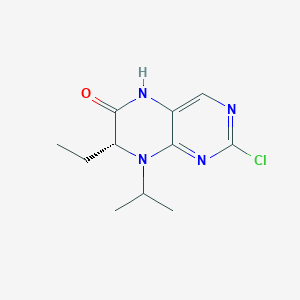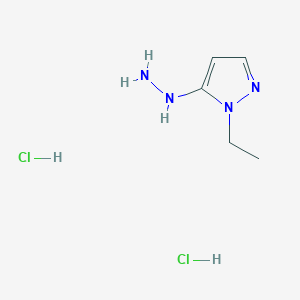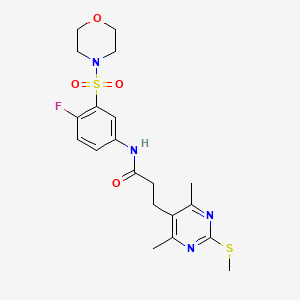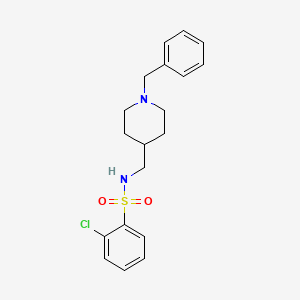
N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide is a chemical compound. It is related to a class of compounds that have been studied for their potent analgesic activity and reduced side effects . The empirical formula for a similar compound is C19H21FN2O and its molecular weight is 312.38 .
Synthesis Analysis
The synthesis of related compounds involves the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one in ethanol . The reaction yields a crystalline solid . More detailed synthesis procedures and conditions may be found in the referenced literature .Molecular Structure Analysis
The crystal structure of a related compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, has been determined using single-crystal X-ray diffraction . The structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound crystallizes with four crystallographically unique molecules in the asymmetric unit .Applications De Recherche Scientifique
Synthesis and Characterization Sulfonamide derivatives have been synthesized and characterized for potential applications in various fields, including medicinal chemistry and materials science. For instance, a study focused on the synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the diverse therapeutic potential of sulfonamide compounds (Ş. Küçükgüzel et al., 2013). Another research explored mixed-ligand copper(II)-sulfonamide complexes, examining their effect on DNA binding, DNA cleavage, genotoxicity, and anticancer activity, indicating the role of sulfonamide derivatives in developing new anticancer therapies (M. González-Álvarez et al., 2013).
Anticancer Activity Several studies have identified sulfonamide derivatives with potential anticancer activity. For example, novel N-acylbenzenesulfonamides showed anticancer activity towards human cancer cell lines, with some compounds displaying significant efficacy, indicating the potential of sulfonamide derivatives in cancer treatment (B. Żołnowska et al., 2015). Another study synthesized and evaluated the anticancer activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives, further demonstrating the therapeutic potential of sulfonamide derivatives in cancer treatment (S. Karakuş et al., 2018).
Enzyme Inhibition and Biological Potential Sulfonamide derivatives have also been explored for their enzyme inhibition properties and overall biological potential. A study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, showcasing the importance of sulfonamide derivatives in biochemical research (S. Röver et al., 1997). Additionally, the synthesis and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides as novel, potent, selective, orally active, and brain penetrant 5-HT₆ receptor antagonists highlight the potential of sulfonamide derivatives in neuroscience and pharmacology (R. Nirogi et al., 2012).
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c20-18-8-4-5-9-19(18)25(23,24)21-14-16-10-12-22(13-11-16)15-17-6-2-1-3-7-17/h1-9,16,21H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTXFDMGPNIGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

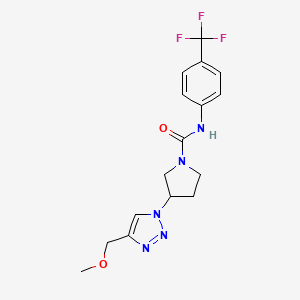
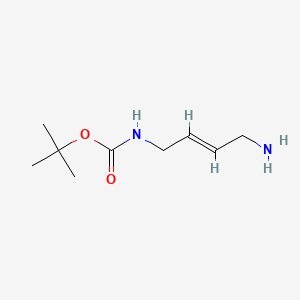
![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)
![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)
![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)
![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)
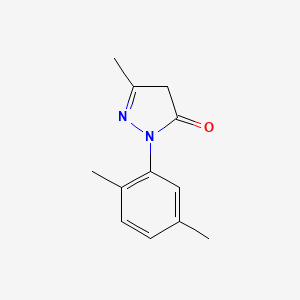
![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)
![3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2884639.png)
![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2884641.png)
